molecular formula C20H14N6OS3 B2545699 N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 671199-60-3

N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2545699
CAS No.: 671199-60-3
M. Wt: 450.55
InChI Key: RLPPDVJOSGSWOJ-UHFFFAOYSA-N
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Description

N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds It features both thiadiazole and triazolothiazole rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and triazolothiazole rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: The compound’s anticancer properties are of particular interest

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells.

Comparison with Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial and anticancer activities.

    Triazolothiazole Derivatives: These compounds contain the triazolothiazole ring and are known for their diverse biological activities.

Uniqueness: The uniqueness of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its combination of both thiadiazole and triazolothiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a multifunctional agent in various scientific and industrial applications.

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(30-25-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPDVJOSGSWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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